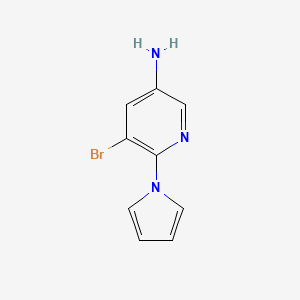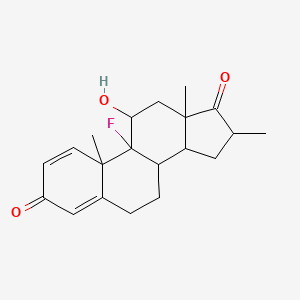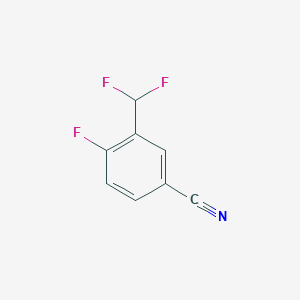
1-(2,4-Dimethoxyphenyl)-2-methoxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethoxyphenyl)-2-methoxynaphthalene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a naphthalene ring substituted with a 2,4-dimethoxyphenyl group and an additional methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethoxyphenyl)-2-methoxynaphthalene typically involves the reaction of 2,4-dimethoxybenzaldehyde with naphthalene derivatives under specific conditions. One common method includes the use of a catalytic amount of sodium hydroxide in a mechanochemical process . This reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of ionic organic solids as catalysts, can improve the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4-Dimethoxyphenyl)-2-methoxynaphthalene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or nitro groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
1-(2,4-Dimethoxyphenyl)-2-methoxynaphthalene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-2-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares structural similarities but differs in its triazole moiety.
N-2,4-Dimethoxyphenyl dithiolopyrrolone derivatives: These compounds have a similar 2,4-dimethoxyphenyl group but differ in their core structure.
Uniqueness
1-(2,4-Dimethoxyphenyl)-2-methoxynaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C19H18O3 |
|---|---|
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
1-(2,4-dimethoxyphenyl)-2-methoxynaphthalene |
InChI |
InChI=1S/C19H18O3/c1-20-14-9-10-16(18(12-14)22-3)19-15-7-5-4-6-13(15)8-11-17(19)21-2/h4-12H,1-3H3 |
Clave InChI |
NXLAMKWOKBKABY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2=C(C=CC3=CC=CC=C32)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


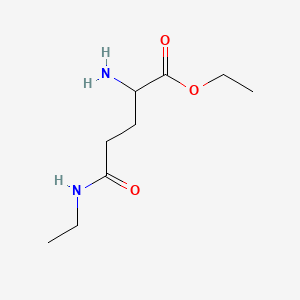
![anthracen-9-ylmethyl 2-hydroxy-3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate](/img/structure/B13712139.png)
![1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine](/img/structure/B13712153.png)
![Methyl 2-[3-sulfanyl-2-(trifluoroacetamido)propanamido]acetate](/img/structure/B13712159.png)
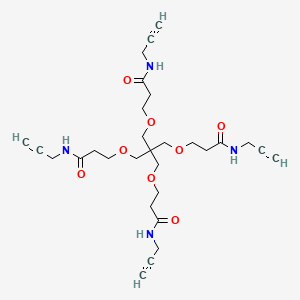

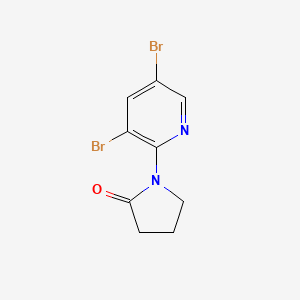

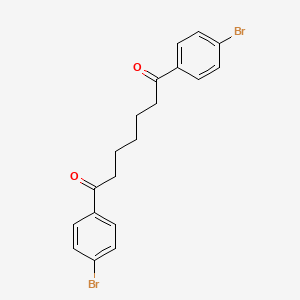
![N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide](/img/structure/B13712196.png)
